molecular formula C7H8Cl2S B13212484 2-Chloro-5-(3-chloropropyl)thiophene

2-Chloro-5-(3-chloropropyl)thiophene

Cat. No.: B13212484
M. Wt: 195.11 g/mol
InChI Key: NKZVTDPILZGAHK-UHFFFAOYSA-N
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Description

The molecule contains two chlorine substituents: one at the 2-position of the thiophene ring and a 3-chloropropyl chain at the 5-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

This suggests challenges in synthesis, regulatory concerns, or reduced industrial demand.

Properties

Molecular Formula

C7H8Cl2S

Molecular Weight

195.11 g/mol

IUPAC Name

2-chloro-5-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8Cl2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2

InChI Key

NKZVTDPILZGAHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloropropyl)thiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of thiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the use of halogen dance reactions, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes involve the use of chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloropropyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Chlorinated Thiophenes: The target compound and 2-chloro-5-(chloromethyl)thiophene (CAS 23784-96-5) share a chloro-substituted thiophene core. However, the chloropropyl chain in the former may enhance lipophilicity and steric bulk compared to the shorter chloromethyl group. Genotoxicity data for the chloropropyl variant are absent, but the chloromethyl analog is non-genotoxic (n).

Electron-Withdrawing Groups: 5-Nitro-2-thiophenecarboxaldehyde (genotoxicity: p) highlights the impact of nitro (-NO₂) and aldehyde (-CHO) groups, which may induce DNA reactivity or metabolic activation to toxic intermediates.

Heterocycle Variation: 5-Anilino-1,2,3,4-thiatriazole (genotoxicity: n) illustrates that non-aromatic heterocycles (e.g., thiatriazole) with amine substituents may exhibit lower toxicity profiles compared to thiophenes.

Implications of Substituent Position and Chain Length

  • The 3-chloropropyl chain in this compound introduces a flexible alkyl spacer, which could influence binding interactions in biological systems or material matrices.
  • In contrast, shorter chains (e.g., chloromethyl) or rigid groups (e.g., nitro, ketone) may limit conformational freedom but enhance reactivity.

Genotoxicity Trends

  • Nitro and Aldehyde Groups: Associated with positive genotoxicity (p), likely due to electrophilic metabolites or direct DNA alkylation.

Biological Activity

2-Chloro-5-(3-chloropropyl)thiophene is a compound of interest due to its potential biological activities. This article explores its interactions, mechanisms, and effects on various biological systems, drawing from diverse research findings and case studies.

This compound is characterized by its electrophilic nature, allowing it to react with nucleophilic sites. This property is crucial for its biological activity, particularly in the context of drug design and development.

Research indicates that this compound exhibits significant interaction with biological macromolecules. It acts primarily as an electrophile, which can lead to the formation of covalent bonds with nucleophilic residues in proteins and nucleic acids. This mechanism underlies its potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as disrupting angiogenesis and inducing apoptosis in cancer cells . The specific effects of this compound on different cancer cell lines warrant further investigation.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Antiproliferative Activity : In vitro assays have demonstrated that derivatives of thiophene compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been shown to block cell cycle progression and induce apoptosis at micromolar concentrations .
  • Electrophilic Reactivity : Interaction studies reveal that this compound can form adducts with thiol groups in proteins, which may contribute to its biological activity. This reactivity is essential for understanding its pharmacological potential.

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AntimicrobialPotential inhibitionElectrophilic attack on microbial proteins
AntitumorInhibition of tumor growthDisruption of angiogenesis; apoptosis induction
Cell Cycle RegulationBlockage in G2/M phaseInduction of cytotoxic effects via protein binding

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